Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate
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Overview
Description
Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate is a compound with diverse applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound provides a rich area for scientific research, including synthesis methods, reaction mechanisms, and applications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate involves several steps starting from basic organic compounds. Typically, the synthetic route includes the formation of intermediate compounds through reactions like halogenation, etherification, and sulfonation. The reaction conditions often require controlled environments with specific temperatures, pressures, and pH levels to ensure the desired product yield.
Industrial production methods
Industrial production scales up the laboratory synthesis processes using advanced technologies like continuous flow reactors, automated control systems, and high-throughput screening. These methods focus on optimizing reaction conditions to maximize the yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of reactions it undergoes: Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are facilitated by different reagents under specific conditions.
Common reagents and conditions used in these reactions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and can range from mild to harsh conditions involving different solvents, temperatures, and catalysts.
Major products formed from these reactions
The major products formed depend on the type of reaction. For instance, oxidation might yield more oxidized derivatives, reduction could produce corresponding alcohols, and substitution might introduce various functional groups to the compound.
Scientific Research Applications
Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate finds applications across multiple scientific domains:
Chemistry
Used as a reagent and intermediate in the synthesis of complex molecules.
Biology
Studies focus on its potential biological activities and interactions with biomolecules.
Medicine
Research includes its potential as a lead compound for drug development due to its unique structure and reactivity.
Industry
Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate exerts its effects is often linked to its ability to interact with specific molecular targets. These interactions can alter biochemical pathways, leading to various biological effects. The detailed mechanism involves binding to proteins, enzymes, or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate stands out from similar compounds due to its unique combination of functional groups and reactivity. Similar compounds might include those with pyridinyl, phenylsulfonyl, or phenoxy groups, but the exact arrangement and substitution pattern in this compound confer distinct properties and applications.
By diving into each aspect of this compound, one can appreciate its significance and the myriad opportunities it presents for scientific exploration and practical applications.
Properties
IUPAC Name |
ethyl 2-[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO6S/c1-3-32-22(29)14(2)33-19-10-9-16(12-20(19)35(30,31)17-7-5-4-6-8-17)34-21-18(24)11-15(13-28-21)23(25,26)27/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXPSCKMSAMLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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